2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic compound with the molecular formula and a molecular weight of approximately 416.49 g/mol. This compound is classified as a quinazolinone derivative, which is known for its diverse biological activities, including potential anticancer properties. The compound is primarily used in research settings, particularly in studies exploring its pharmacological effects and mechanisms of action.
The synthesis of 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves several steps:
The detailed reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound .
The molecular structure of 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can be represented as follows:
InChI=1S/C24H20N2O3S/c1-19(2)16-31-28(35)23-11-14-25-26(15-23)32-24(33(29(25)36)17-21-7-5-20(3)6-8-21)38-18-27(34)22-9-12-24/h5-15,19H,16-18H2,1-4H3,(H,31,35)The compound features a quinazolinone core with substituents that include methoxy and methyl groups on the phenyl rings. The thioether linkage contributes to its unique chemical properties .
The primary chemical reactions involving this compound include:
These reactions are significant for further functionalization and exploration of biological activities .
The mechanism of action for 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves several pathways:
The applications of 2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone primarily lie within scientific research:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8